molecular formula C11H19N3O2 B13273106 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one

Cat. No.: B13273106
M. Wt: 225.29 g/mol
InChI Key: SZWPHBKUOJSONX-UHFFFAOYSA-N
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Description

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H19N3O2 It is known for its unique structure, which includes a pyrrolidin-2-one ring and an aminopiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one typically involves the reaction of 4-aminopiperidine with an appropriate acylating agent, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopiperidine moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a ligand in receptor studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride
  • 1-Acetyl-4-aminopiperidine
  • Pyrrolidine-2-one derivatives

Uniqueness

This compound stands out due to its unique combination of a pyrrolidin-2-one ring and an aminopiperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

1-[2-(4-aminopiperidin-1-yl)acetyl]pyrrolidin-2-one

InChI

InChI=1S/C11H19N3O2/c12-9-3-6-13(7-4-9)8-11(16)14-5-1-2-10(14)15/h9H,1-8,12H2

InChI Key

SZWPHBKUOJSONX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)CN2CCC(CC2)N

Origin of Product

United States

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